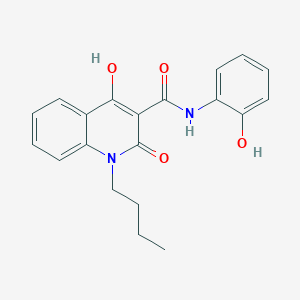
8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮是一种复杂的属于嘌呤家族的有机化合物。该化合物以其独特的结构为特征,其中包括一个庚基硫基、一个甲基和一个丙基连接到嘌呤环上。嘌呤环是一种杂环芳香族有机化合物,由嘧啶环与咪唑环融合而成。
准备方法
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮的合成涉及多个步骤。一种常见的方法包括在受控条件下用庚基硫基、甲基和丙基对嘌呤衍生物进行烷基化。该反应通常需要碱,例如氢化钠或碳酸钾,以及合适的溶剂,例如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO)。反应在升高的温度下进行,以确保起始原料完全转化为所需的产物。
在工业环境中,该化合物的生产可能涉及更高效且可扩展的方法,例如连续流动合成或使用自动化反应器。这些方法可以更好地控制反应条件并提高最终产物的收率。
化学反应分析
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等试剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用还原剂,例如氢化铝锂或硼氢化钠来进行,导致形成还原的含硫衍生物。
取代: 该化合物可以进行亲核取代反应,其中庚基硫基可以被其他亲核试剂取代,例如卤化物或胺,在适当的条件下。
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而取代反应可以产生具有不同官能团的多种衍生物。
科学研究应用
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮具有多种科学研究应用:
化学: 该化合物可用作合成更复杂分子的结构单元。其独特的结构允许探索新的化学反应和开发新的合成方法。
生物学: 在生物学研究中,该化合物可用于研究嘌呤衍生物与生物大分子(如蛋白质和核酸)之间的相互作用。它还可以作为探针来研究涉及嘌呤代谢的细胞过程。
医学: 该化合物由于其与生物活性嘌呤的结构相似性而具有潜在的治疗应用。它可以作为先导化合物来开发针对特定酶或受体的药物。
工业: 在工业应用中,该化合物可用作合成药物、农用化学品和其他精细化学品的中间体。
作用机制
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与酶的活性位点结合,抑制其活性或改变其功能。或者,它可能与细胞表面的受体相互作用,调节信号转导途径并影响细胞反应。
参与的确切分子靶标和途径取决于具体的生物学环境和化合物的结构。需要进一步研究以阐明详细的作用机制并确定负责其影响的关键分子相互作用。
相似化合物的比较
8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮可以与其他类似化合物进行比较,例如:
8-(甲基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮: 该化合物具有甲基硫基而不是庚基硫基,这可能导致不同的化学和生物学性质。
8-(庚基硫基)-3-乙基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮: 乙基取代甲基的存在会影响化合物的反应性和与生物靶标的相互作用。
8-(庚基硫基)-3-甲基-7-丁基-3,7-二氢-1H-嘌呤-2,6-二酮: 用丁基取代丙基可能会导致化合物的溶解性和药代动力学性质发生变化。
这些比较突出了 8-(庚基硫基)-3-甲基-7-丙基-3,7-二氢-1H-嘌呤-2,6-二酮的独特性及其在科学研究和工业应用中进一步探索的潜力。
属性
分子式 |
C16H26N4O2S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
8-heptylsulfanyl-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h4-11H2,1-3H3,(H,18,21,22) |
InChI 键 |
HJGOQIXNUVZWLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)







![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)





